molecular formula C13H17NO2 B4935596 ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate

ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate

Cat. No. B4935596
M. Wt: 219.28 g/mol
InChI Key: ADBFJJUDWCSWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate, also known as ethyl 6-methyl-3,4-dihydroquinoline-1-carboxylate, is a chemical compound that belongs to the quinoline family. This compound has been widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins in the body. Specifically, this compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for the replication and transcription of DNA. By inhibiting this enzyme, ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate can prevent the growth and proliferation of cancer cells and other disease-causing organisms.
Biochemical and Physiological Effects
Studies have shown that ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate exhibits various biochemical and physiological effects in the body. For example, this compound has been shown to induce apoptosis, a process of programmed cell death that is essential for the removal of damaged and abnormal cells from the body. Additionally, ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate has been shown to inhibit the production of inflammatory cytokines, which are molecules that play a key role in the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate in lab experiments is its potent activity against various disease-causing organisms. This compound has been shown to exhibit significant antitumor, antiviral, and antimicrobial activities, making it a valuable tool for studying the mechanisms of these diseases. However, one limitation of using ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate in scientific research. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of the mechanism of action of this compound and its potential interactions with other drugs and molecules in the body. Additionally, the use of ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate in combination with other compounds may enhance its activity and reduce its potential toxicity, making it a more effective tool for scientific research.

Synthesis Methods

The synthesis of ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate is a multistep process that involves the reaction of 2-aminoacetophenone with ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate acetoacetate in the presence of acetic anhydride and glacial acetic acid. The resulting intermediate is then treated with hydrochloric acid to form the final product, ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate. This synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

Ethyl 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the development of new drugs for the treatment of various diseases. Studies have shown that ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate exhibits significant antitumor, antiviral, and antimicrobial activities, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

ethyl 6-methyl-3,4-dihydro-2H-quinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-3-16-13(15)14-8-4-5-11-9-10(2)6-7-12(11)14/h6-7,9H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBFJJUDWCSWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC2=C1C=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-methyl-3,4-dihydroquinoline-1(2H)-carboxylate

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